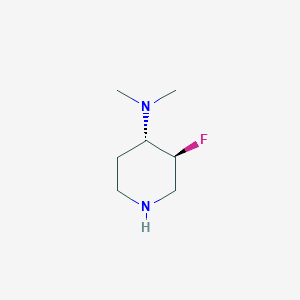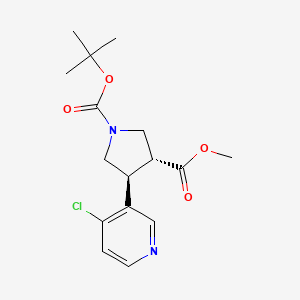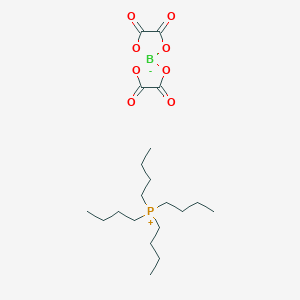
Tetra-n-butylphosphonium bis(oxalato-(2)-borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-n-butylphosphonium bis(oxalato-(2)-borate) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. This compound is composed of a tetra-n-butylphosphonium cation and a bis(oxalato-(2)-borate) anion. Ionic liquids like this one are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances, making them valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetra-n-butylphosphonium bis(oxalato-(2)-borate) typically involves a metathesis reaction. One common method is to react tetra-n-butylphosphonium bromide with potassium bis(oxalato-(2)-borate) in an aqueous medium. The reaction proceeds as follows:
(C4H9)4PBr+K2B(C2O4)2→(C4H9)4PB(C2O4)2+2KBr
The reaction mixture is stirred at room temperature until the formation of the desired ionic liquid is complete. The product is then purified by washing with water to remove the potassium bromide byproduct and dried under vacuum.
Industrial Production Methods
On an industrial scale, the production of this compound) follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-n-butylphosphonium bis(oxalato-(2)-borate) can undergo various chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The oxalato borate anion can form complexes with metal ions.
Redox Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with the phosphonium cation under mild conditions.
Complexation: Metal salts like copper(II) sulfate can form complexes with the ox
Propriétés
Formule moléculaire |
C20H36BO8P |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
tetrabutylphosphanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
InChI |
InChI=1S/C16H36P.C4BO8/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h5-16H2,1-4H3;/q+1;-1 |
Clé InChI |
KZUMSUSIFDQSEN-UHFFFAOYSA-N |
SMILES canonique |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[P+](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


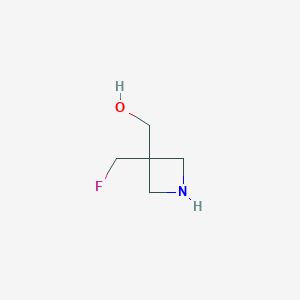
![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
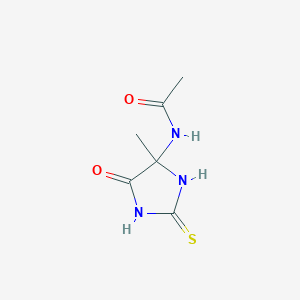
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
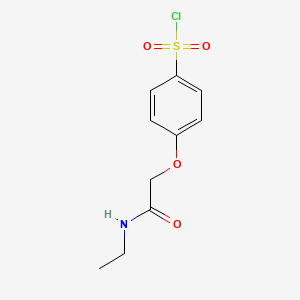
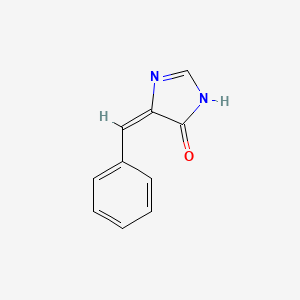
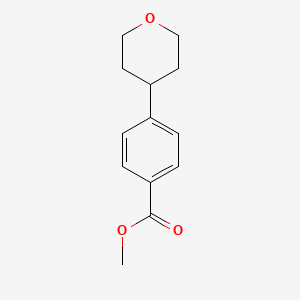
![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)

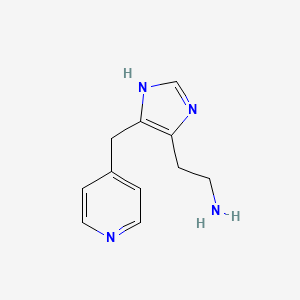
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)
